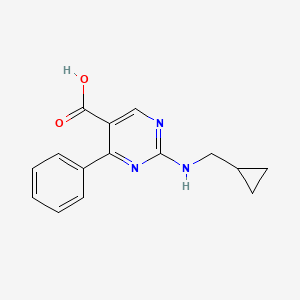

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid

CAS No.: 1396847-66-7

Cat. No.: VC5764444

Molecular Formula: C15H15N3O2

Molecular Weight: 269.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396847-66-7 |

|---|---|

| Molecular Formula | C15H15N3O2 |

| Molecular Weight | 269.304 |

| IUPAC Name | 2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18) |

| Standard InChI Key | KCVLADNHBMCTIN-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.304 g/mol . Its IUPAC name, 2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid, reflects the substitution pattern: a cyclopropylmethylamino group at position 2, a phenyl group at position 4, and a carboxylic acid moiety at position 5 of the pyrimidine ring.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1396847-66-7 | |

| Molecular Formula | C₁₅H₁₅N₃O₂ | |

| Molecular Weight | 269.304 g/mol | |

| SMILES Notation | C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| InChI Key | KCVLADNHBMCTIN-UHFFFAOYSA-N |

The compound’s SMILES string and InChI key confirm its stereochemistry and bonding patterns, which are critical for computational docking studies. Notably, the cyclopropylmethyl group introduces steric constraints that may influence target binding, while the carboxylic acid enhances solubility and hydrogen-bonding potential .

Physicochemical Properties

Data on solubility, melting point, and stability remain unpublished, limiting practical applications. The carboxylic acid group suggests moderate aqueous solubility under physiological pH, though the hydrophobic phenyl and cyclopropylmethyl groups may reduce bioavailability .

Hypothesized Biological Activities

Antiviral Activity

Pyrimidine nucleoside analogs like remdesivir demonstrate broad-spectrum antiviral activity. The carboxylic acid moiety in 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid could mimic phosphate groups in viral RNA, potentially disrupting replication. For instance, compounds with similar structures have shown activity against influenza and hepatitis C .

Research Gaps and Future Directions

Synthesis and Characterization

No peer-reviewed synthesis protocols for this compound are available. Future work should prioritize:

-

Optimized synthetic routes: Using Ullmann coupling or Suzuki-Miyaura reactions to assemble the pyrimidine core .

-

Spectroscopic characterization: NMR and mass spectrometry to confirm purity and structure.

Biological Screening

In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and viral models (e.g., SARS-CoV-2, influenza) are essential. Comparative studies with analogs like 2-phenylpyrimidine-5-carboxylic acid (CAS 122773-97-1) could reveal structure-activity relationships .

Table 2: Proposed Research Pipeline

| Stage | Objective | Methodology |

|---|---|---|

| Synthesis | Scalable production | Multi-step organic synthesis |

| In vitro screening | Anticancer/antiviral activity | Cell viability assays, plaque reduction |

| ADMET profiling | Pharmacokinetics and toxicity | Microsomal stability, cytotoxicity assays |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume